molecular formula C10H17NO5 B3111823 Boc-cis-3-hydroxy-D-proline CAS No. 186132-80-9

Boc-cis-3-hydroxy-D-proline

Cat. No.: B3111823
CAS No.: 186132-80-9
M. Wt: 231.25 g/mol
InChI Key: JLDHXHPQMBNKMC-NKWVEPMBSA-N
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Description

Boc-cis-3-hydroxy-D-proline is a derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins. This compound is characterized by the presence of a hydroxyl group at the third position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Mechanism of Action

Target of Action

Boc-cis-3-hydroxy-D-proline, also known as (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . It serves as a non-cleavable linker in these structures .

Mode of Action

The compound interacts with its targets through the formation of stable linkages. As a non-cleavable linker, it forms a permanent bond between the antibody (or protein target in the case of PROTACs) and the drug molecule . This ensures the delivery of the drug to the specific target cells, thereby enhancing the efficacy and reducing off-target effects .

Biochemical Pathways

It’s known that the compound plays a crucial role in the formation of adcs and protacs . These structures are involved in targeted drug delivery and protein degradation pathways, respectively .

Pharmacokinetics

As a component of adcs and protacs, its absorption, distribution, metabolism, and excretion (adme) properties would largely depend on the characteristics of the overall structure .

Result of Action

The primary result of this compound’s action is the formation of stable ADCs and PROTACs . These structures enable targeted drug delivery and selective protein degradation, leading to enhanced therapeutic efficacy and reduced side effects .

Action Environment

The action of this compound, as part of ADCs or PROTACs, can be influenced by various environmental factors. These may include the physiological conditions of the target cells, the stability of the compound under physiological conditions, and the presence of competing or interacting molecules .

Biochemical Analysis

Biochemical Properties

Boc-cis-3-hydroxy-D-proline: is involved in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. One of the key enzymes it interacts with is proline hydroxylase , which catalyzes the hydroxylation of proline residues in proteins. This interaction is crucial for the stability and function of collagen, a major structural protein in connective tissues . Additionally, This compound can interact with other biomolecules, such as α-ketoglutarate-dependent dioxygenases , which play a role in the hydroxylation of various substrates . These interactions are essential for maintaining the structural integrity and function of proteins.

Cellular Effects

The effects of This compound on cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the phosphorylation and activation of protein kinases, such as protein kinase B (Akt) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . These kinases are involved in various cellular processes, including cell growth, survival, and metabolism. Additionally, This compound can influence the expression of genes involved in collagen synthesis and degradation, thereby impacting the overall cellular metabolism and function .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for proline hydroxylase , leading to the hydroxylation of proline residues in proteins . This hydroxylation is essential for the stability and function of collagen and other proteins. Furthermore, This compound can inhibit or activate enzymes involved in metabolic pathways, thereby modulating cellular metabolism and gene expression . These molecular interactions are crucial for understanding the compound’s role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to This compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance collagen synthesis and improve tissue repair . At high doses, it can lead to toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which This compound is beneficial, while higher doses can be detrimental.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It is primarily metabolized by proline hydroxylase , which converts it into hydroxyproline . This conversion is crucial for the synthesis and stability of collagen. Additionally, This compound can interact with other enzymes, such as α-ketoglutarate-dependent dioxygenases , which play a role in its metabolism and degradation . These interactions are essential for maintaining the balance of metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters , which facilitate its uptake into cells . Once inside the cell, This compound can bind to proteins and other biomolecules, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects.

Subcellular Localization

This compound: is localized in specific subcellular compartments, which can affect its activity and function. It has been shown to accumulate in the endoplasmic reticulum and Golgi apparatus , where it is involved in the synthesis and modification of proteins . Additionally, This compound can be targeted to specific organelles through post-translational modifications, such as phosphorylation and acetylation . These localization mechanisms are essential for understanding the compound’s role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-cis-3-hydroxy-D-proline typically involves the hydroxylation of D-proline. One common method is the enzymatic hydroxylation using recombinant Escherichia coli expressing a synthetic D-proline-3-hydroxylase gene . This process involves the fermentation of E. coli to produce the hydroxylase enzyme, followed by the biotransformation of D-proline to this compound with high yield and enantiomeric excess.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale fermentation processes. The recombinant E. coli is grown in bioreactors, and the hydroxylation reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified using standard techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-cis-3-hydroxy-D-proline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming D-proline.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of D-proline.

    Substitution: Formation of various substituted proline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it particularly useful in asymmetric synthesis and as a chiral building block in organic chemistry .

Properties

IUPAC Name

(2R,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDHXHPQMBNKMC-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186132-80-9
Record name rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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